KIN59

Angiogenesis Enzymology Thymidine Phosphorylase

KIN59 is a first-in-class allosteric thymidine phosphorylase (TPase) inhibitor. Unlike competitive inhibitors, it noncompetitively blocks TPase-driven angiogenesis while preserving physiological substrate turnover. It is the only tool that also directly antagonizes FGF2 signaling. Essential for preclinical thrombosis models as it inhibits clotting without prolonging bleed time. Ideal for researchers requiring compound-specific validation.

Molecular Formula C29H26N4O5
Molecular Weight 510.5 g/mol
Cat. No. B12403558
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameKIN59
Molecular FormulaC29H26N4O5
Molecular Weight510.5 g/mol
Structural Identifiers
SMILESC1=CC=C(C=C1)C(C2=CC=CC=C2)(C3=CC=CC=C3)OCC4C(C(C(O4)N5C=NC6=C5N=CNC6=O)O)O
InChIInChI=1S/C29H26N4O5/c34-24-22(38-28(25(24)35)33-18-32-23-26(33)30-17-31-27(23)36)16-37-29(19-10-4-1-5-11-19,20-12-6-2-7-13-20)21-14-8-3-9-15-21/h1-15,17-18,22,24-25,28,34-35H,16H2,(H,30,31,36)/t22-,24?,25+,28-/m1/s1
InChIKeyYEPZMZDCXFRHCL-JYOIYRBNSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

KIN59 (5′-O-Tritylinosine) Procurement Guide: Baseline Characteristics and Compound Identity


KIN59, chemically designated as 5′-O-tritylinosine (CAS 4152-77-6; molecular formula C₂₉H₂₆N₄O₅; average mass 510.540 Da), is a purine riboside derivative that functions as an allosteric inhibitor of thymidine phosphorylase (TPase; also known as platelet-derived endothelial cell growth factor, PD-ECGF) [1][2]. The compound noncompetitively inhibits recombinant E. coli and human TPase with IC₅₀ values of 44 µM and 67 µM, respectively [2], and is distinguished from conventional competitive TPase inhibitors by its distinct allosteric binding mechanism that does not involve interaction with the pyrimidine nucleoside- or phosphate-binding sites [2].

Why Generic Thymidine Phosphorylase Inhibitors Cannot Substitute for KIN59 in Angiogenesis and Thrombosis Models


Generic TPase inhibitors such as Tipiracil (TPI) and 7‑deazaxanthine operate through competitive antagonism at the substrate-binding site, whereas KIN59 exerts its inhibitory effects via a noncompetitive, allosteric mechanism that uncouples enzymatic activity from the angiogenic function of TPase [1][2]. Moreover, KIN59 uniquely antagonizes fibroblast growth factor‑2 (FGF2)–driven angiogenesis independently of VEGF signaling—an activity not shared by orthosteric TPase inhibitors [1][3]. These mechanistic and functional distinctions preclude simple interchangeability and demand compound‑specific validation in preclinical studies.

Quantitative Differentiation of KIN59 Against Closest Analogs and In‑Class Competitors


Noncompetitive Allosteric Inhibition Distinguishes KIN59 from Competitive TPase Inhibitors

KIN59 inhibits TPase through a noncompetitive allosteric mechanism, in contrast to the competitive inhibition exhibited by Tipiracil (TPI) and 7‑deazaxanthine [1][2]. Enzyme kinetic analyses demonstrate that KIN59 does not compete with thymidine (dThd) or inorganic phosphate (Pi) for binding, whereas TPI binds at the substrate site with an IC₅₀ of 35 nM for human placental TPase [1][2].

Angiogenesis Enzymology Thymidine Phosphorylase

Superior Angiogenesis Inhibition in CAM Assay Compared to Other TPase Inhibitors

In the chick chorioallantoic membrane (CAM) assay, KIN59 completely abrogated TPase‑induced angiogenesis at concentrations where other TPase inhibitors showed only partial or negligible effects [1]. The antiangiogenic activity was not accompanied by inflammation or visible toxicity, a critical differentiator from compounds that induce non‑specific vascular damage [1][2].

Angiogenesis In Vivo Pharmacology CAM Assay

Unique Multitarget FGF2 Antagonism Not Shared by Orthosteric TPase Inhibitors

KIN59 selectively inhibits FGF2‑stimulated angiogenesis and endothelial cell proliferation without affecting VEGF‑driven responses, an activity not reported for competitive TPase inhibitors such as Tipiracil or 7‑deazaxanthine [1]. Mechanistically, KIN59 prevents the formation of the HSPG/FGF2/FGFR1 ternary complex, thereby blocking downstream Akt signaling and FGFR1 activation [1].

Fibroblast Growth Factor‑2 Angiogenesis Multitarget Pharmacology

In Vivo Antithrombotic Efficacy in FeCl₃‑Induced Carotid Artery Thrombosis Model

Systemic administration of KIN59 (dose not specified in abstract) significantly prolonged time to blood flow cessation in a FeCl₃‑induced carotid artery injury thrombosis model in mice, while not affecting bleeding time or hemostasis [1][2]. In contrast, genetic TYMP deletion prolonged bleeding time, highlighting KIN59's pharmacologic selectivity [1].

Thrombosis Platelet Signaling In Vivo Pharmacology

Validated Application Scenarios for KIN59 in Angiogenesis, Thrombosis, and FGF2‑Driven Disease Models


Preclinical Investigation of TPase‑Dependent Angiogenesis Without Substrate Competition Confounds

Researchers studying the angiogenic function of TPase in tumor biology or developmental vascularization should select KIN59 over competitive inhibitors (e.g., Tipiracil) to avoid confounding effects on thymidine homeostasis. KIN59's allosteric, noncompetitive mechanism [1] ensures that TPase enzymatic activity is uncoupled from its pro‑angiogenic signaling while preserving physiological substrate turnover. The compound's complete abrogation of TPase‑induced angiogenesis in the CAM assay, with no observed inflammation or toxicity [1], makes it the preferred tool compound for isolating TPase‑specific vascular effects.

Dual‑Target Angiogenesis Studies Requiring Simultaneous TPase and FGF2 Pathway Inhibition

In models where pathological angiogenesis is driven by both TPase and FGF2 (e.g., certain solid tumors, fibrosis), KIN59 provides a unique multitarget advantage. Unlike orthosteric TPase inhibitors, KIN59 directly antagonizes FGF2‑induced endothelial cell proliferation and FGFR1/Akt signaling by disrupting HSPG/FGF2/FGFR1 ternary complex formation, with no cross‑reactivity against VEGF pathways [2]. This dual activity eliminates the need for combinatorial dosing and simplifies experimental design.

In Vivo Thrombosis Models Requiring Pharmacologic TPase Inhibition Without Hemostatic Compromise

Investigators pursuing TPase as an antithrombotic target should procure KIN59 for in vivo efficacy studies. Systemic KIN59 administration significantly inhibited FeCl₃‑induced carotid artery thrombosis in mice while preserving normal bleeding time [3]—a safety profile that distinguishes KIN59 from genetic TYMP ablation models which prolong bleeding time [3]. This compound‑specific phenotype supports its use in validating TPase as a thrombosis target and in preclinical development of TPase‑directed antithrombotic agents.

Medicinal Chemistry Campaigns Leveraging the KIN59 Allosteric Scaffold for Improved TPase Inhibitors

KIN59 serves as the validated allosteric lead scaffold for structure‑activity relationship (SAR) studies aimed at developing next‑generation TPase inhibitors. SAR analyses demonstrate that N¹‑substitutions (e.g., cyclopropylmethyl or cyclohexylmethyl) can increase TPase inhibitory activity up to 10‑fold relative to KIN59 while retaining the essential 5′-O‑trityl moiety required for allosteric binding [4]. Procurement of KIN59 as the reference standard enables rigorous benchmarking of novel analogs in enzymatic and CAM angiogenesis assays.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

55 linked technical documents
Explore Hub


Quote Request

Request a Quote for KIN59

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.